3-(Bromomethyl)benzo[4,5]imidazo[2,1-b]thiazole
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Overview
Description
3-(Bromomethyl)benzo[4,5]imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a fused ring system comprising an imidazole and a thiazole ring, with a bromomethyl group attached to the benzene ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)benzo[4,5]imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, facilitating the formation of the desired product through nucleophilic substitution and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, a three-reactor multistage system can be employed, where the initial reaction of aminothiazole with a brominated precursor occurs in the first reactor, followed by cyclization and purification steps in subsequent reactors . This approach minimizes the need for intermediate isolation and reduces production time.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)benzo[4,5]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or amine derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced imidazole or thiazole derivatives.
Scientific Research Applications
3-(Bromomethyl)benzo[4,5]imidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for designing inhibitors of enzymes such as epidermal growth factor receptor (EGFR) and other kinases, showing potential as anticancer agents.
Biological Studies: It is used in the development of antimicrobial agents, particularly against Mycobacterium tuberculosis.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the synthesis of fluorescent probes for imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)benzo[4,5]imidazo[2,1-b]thiazole varies depending on its application:
Anticancer Activity: The compound inhibits EGFR by binding to its active site, preventing the phosphorylation of downstream signaling proteins and thereby inhibiting cell proliferation.
Antimicrobial Activity: It targets enzymes essential for the survival of Mycobacterium tuberculosis, such as pantothenate synthetase, disrupting bacterial metabolism and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[2,1-b]thiazole Derivatives: Compounds with different substituents on the benzene ring or the imidazole/thiazole rings.
Imidazo[2,1-b]thiazole Derivatives: Compounds lacking the benzene ring but retaining the imidazole and thiazole rings.
Uniqueness
3-(Bromomethyl)benzo[4,5]imidazo[2,1-b]thiazole is unique due to the presence of the bromomethyl group, which allows for further functionalization through nucleophilic substitution
Properties
IUPAC Name |
1-(bromomethyl)-[1,3]thiazolo[3,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2S/c11-5-7-6-14-10-12-8-3-1-2-4-9(8)13(7)10/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCKBIQENIWSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=CS3)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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